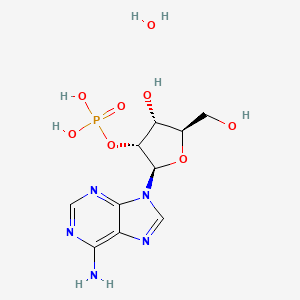
Adenosine-2'-phosphate H2O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine-2’-phosphate H2O is a phosphorylated derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is significant in cellular energy transfer, signal transduction, and as a building block of nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions: Adenosine-2’-phosphate H2O can be synthesized through the phosphorylation of adenosine. This process typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 2’ position of the ribose sugar.
Industrial Production Methods: In an industrial setting, the production of adenosine-2’-phosphate H2O may involve enzymatic phosphorylation using adenosine kinase. This enzyme catalyzes the transfer of a phosphate group from adenosine triphosphate to adenosine, forming adenosine-2’-phosphate. The reaction is typically carried out in aqueous solution at a controlled pH and temperature to optimize yield and purity.
化学反应分析
Types of Reactions: Adenosine-2’-phosphate H2O undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the phosphate ester bond in the presence of water, often catalyzed by acids or bases.
Phosphorylation: Phosphorylation reactions typically involve phosphorylating agents such as phosphorus oxychloride or phosphoric acid.
Dephosphorylation: This reaction is catalyzed by phosphatases, which remove the phosphate group from adenosine-2’-phosphate.
Major Products:
Hydrolysis: The hydrolysis of adenosine-2’-phosphate H2O results in the formation of adenosine and inorganic phosphate.
Phosphorylation: Further phosphorylation can lead to the formation of adenosine diphosphate and adenosine triphosphate.
Dephosphorylation: Dephosphorylation yields adenosine and inorganic phosphate.
科学研究应用
Adenosine-2’-phosphate H2O has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study phosphate ester hydrolysis and phosphorylation reactions.
Biology: Adenosine-2’-phosphate H2O is involved in signal transduction pathways and energy transfer processes within cells.
Medicine: This compound is studied for its potential therapeutic applications in treating conditions related to energy metabolism and signal transduction disorders.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent in various industrial processes.
作用机制
Adenosine-2’-phosphate H2O exerts its effects primarily through its role in cellular energy transfer and signal transduction. It acts as a substrate for kinases and phosphatases, which regulate its phosphorylation and dephosphorylation. These reactions are crucial for maintaining cellular energy balance and transmitting signals within cells. The molecular targets of adenosine-2’-phosphate H2O include various enzymes involved in nucleotide metabolism and signal transduction pathways.
相似化合物的比较
Adenosine monophosphate: Similar in structure but lacks the specific 2’ phosphorylation.
Adenosine diphosphate: Contains two phosphate groups and plays a more direct role in energy transfer.
Adenosine triphosphate: Contains three phosphate groups and is the primary energy currency of the cell.
Uniqueness: Adenosine-2’-phosphate H2O is unique due to its specific phosphorylation at the 2’ position, which imparts distinct biochemical properties. This specific modification allows it to participate in unique biochemical pathways and regulatory mechanisms that are not shared by its analogs.
属性
分子式 |
C10H16N5O8P |
|---|---|
分子量 |
365.24 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1 |
InChI 键 |
BBXMFUFOKBXSGD-MCDZGGTQSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N.O |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


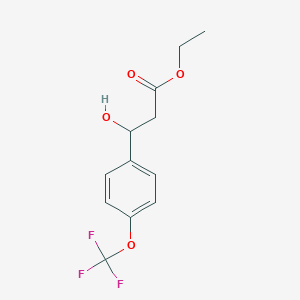
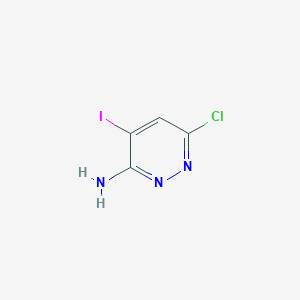
![2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667931.png)
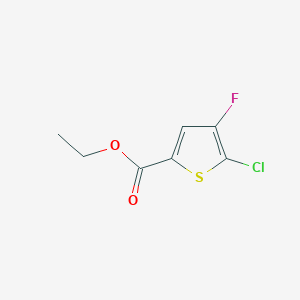
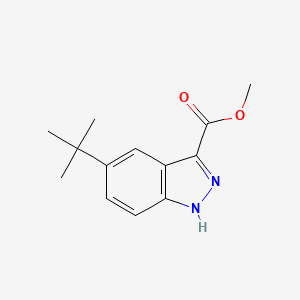
![2-[4-(Butan-2-ylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13667955.png)
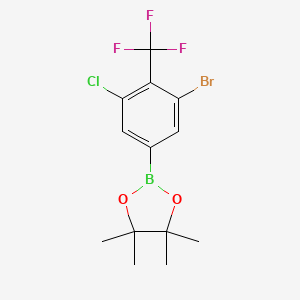
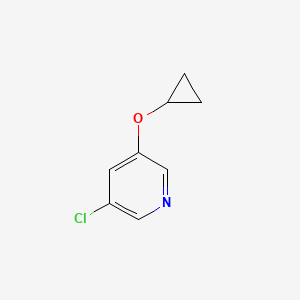

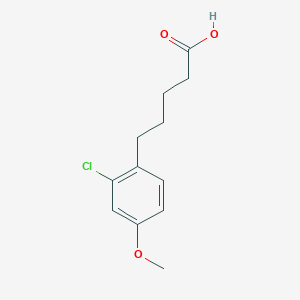
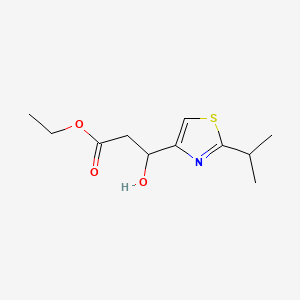
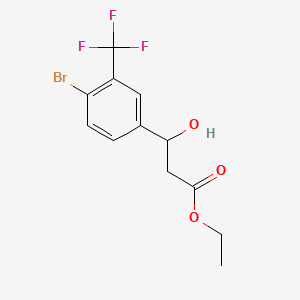
![7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13667993.png)

